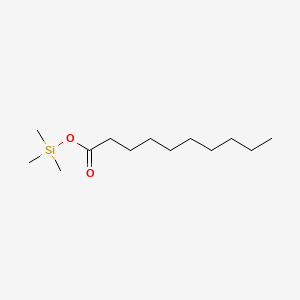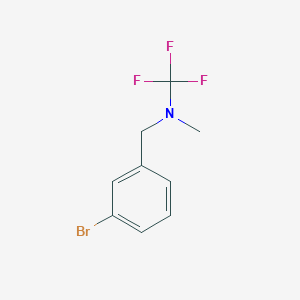![molecular formula C10H6O2 B13948071 Furo[4,3,2-de][1]benzopyran CAS No. 209-08-5](/img/structure/B13948071.png)
Furo[4,3,2-de][1]benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo4,3,2-debenzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans It is characterized by a fused ring system consisting of a furan ring and a benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo4,3,2-debenzopyran typically involves multiple steps. One common method includes the allylic bromination of 3,4-dihydrofuro4,3,2-debenzopyran using N-bromosuccinimide under irradiation and high dilution conditions . This step is crucial for introducing the bromine atom, which can then participate in further reactions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for furo4,3,2-debenzopyran are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Furo4,3,2-debenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furobenzopyranones, while reduction can produce dihydrofurobenzopyrans.
Aplicaciones Científicas De Investigación
Furo4,3,2-debenzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of furo4,3,2-debenzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Furo4,3,2-debenzopyran can be compared with other similar compounds, such as pyrano4,3-cbenzopyran and furo[3,2-c]pyran-4-one . These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of furo4,3,2-debenzopyran lies in its specific ring fusion and the potential for diverse chemical modifications.
List of Similar Compounds
- Pyrano4,3-cbenzopyran
- Furo[3,2-c]pyran-4-one
- Benzofuran derivatives
By understanding the unique properties and applications of furo4,3,2-debenzopyran, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
209-08-5 |
|---|---|
Fórmula molecular |
C10H6O2 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C10H6O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-6H |
Clave InChI |
YGYPBWGLSJUWCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CO2)C=COC3=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)







![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)


